

In-Depth Technical Guide: 4-Bromo-2-cyclopropoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-cyclopropoxypyridine**

Cat. No.: **B596339**

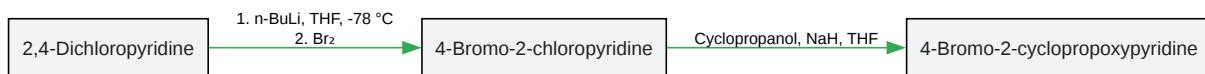
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-cyclopropoxypyridine**, a halogenated pyridyl ether of interest in medicinal chemistry and organic synthesis. The document details the molecular and physical properties of the compound. Due to the absence of specific published experimental data for this exact molecule, this guide presents a generalized, representative synthetic protocol and discusses potential applications based on the known reactivity of analogous 4-bromopyridine derivatives. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and related compounds in their work.

Compound Data


The key quantitative data for **4-Bromo-2-cyclopropoxypyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ BrNO	[1] [2]
Molecular Weight	214.06 g/mol	[1] [2]
CAS Number	1209460-14-9	[1] [2]
IUPAC Name	4-bromo-2-(cyclopropoxy)pyridine	
Canonical SMILES	C1CC1OC2=NC=CC(=C2)Br	
Purity (Typical)	≥97%	[2]

Hypothetical Experimental Protocol: Synthesis of 4-Bromo-2-cyclopropoxypyridine

While a specific published protocol for the synthesis of **4-Bromo-2-cyclopropoxypyridine** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on standard organic chemistry transformations. The following represents a generalized, hypothetical procedure for the preparation of this compound, starting from commercially available 2,4-dichloropyridine.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Hypothetical two-step synthesis of **4-Bromo-2-cyclopropoxypyridine**.

Step 1: Synthesis of 4-Bromo-2-chloropyridine

This step involves a lithium-halogen exchange followed by bromination.

- Reagents and Equipment:

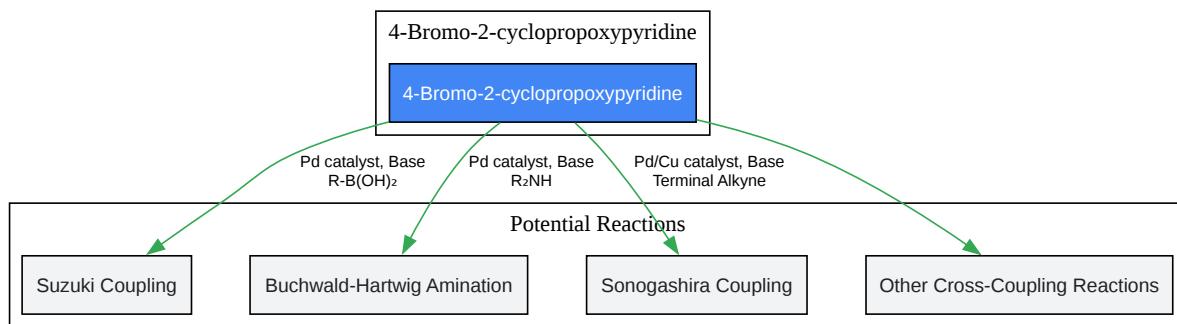
- 2,4-Dichloropyridine
- n-Butyllithium (n-BuLi) in hexanes
- Bromine (Br₂)
- Anhydrous tetrahydrofuran (THF)
- Dry ice/acetone bath
- Schlenk flask and standard glassware for inert atmosphere reactions
- Procedure:
 - A solution of 2,4-dichloropyridine in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
 - One equivalent of n-butyllithium is added dropwise, and the mixture is stirred at -78 °C for 1 hour. The regioselectivity of the lithium-halogen exchange at the 4-position is generally favored.
 - One equivalent of bromine, dissolved in a small amount of anhydrous THF, is then added slowly to the reaction mixture.
 - The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of sodium thiosulfate.
 - The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to yield 4-bromo-2-chloropyridine.

Step 2: Synthesis of **4-Bromo-2-cyclopropoxypyridine**

This step is a nucleophilic aromatic substitution of the chlorine atom with cyclopropanol.

- Reagents and Equipment:

- 4-Bromo-2-chloropyridine
- Cyclopropanol
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)
- Standard reflux apparatus


- Procedure:

- To a suspension of sodium hydride in anhydrous THF, cyclopropanol is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopropoxide.
- A solution of 4-bromo-2-chloropyridine in anhydrous THF is then added to the reaction mixture.
- The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, the reaction is carefully quenched with water.
- The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **4-Bromo-2-cyclopropoxypyridine**.

Potential Applications in Drug Development and Organic Synthesis

The structural motifs present in **4-Bromo-2-cyclopropoxypyridine** suggest its utility as a versatile building block in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.

Logical Relationship of Reactivity:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. 4-Bromo-2-cyclopropoxypyridine | CymitQuimica [[cymitquimica.com](http://www.cymitquimica.com)]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-2-cyclopropoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596339#4-bromo-2-cyclopropoxypyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com